5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine
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Overview
Description
5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.
Preparation Methods
The synthesis of 5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine typically involves the reaction of 5-bromoquinoxaline with imidazolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .
Scientific Research Applications
5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell proliferation and survival . The exact molecular targets may vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine can be compared with other similar compounds such as:
5-Bromo-N-(1H-imidazol-2-yl)-6-quinoxalinamine: This compound has a similar structure but with a different imidazole ring, leading to variations in its chemical and biological properties.
N-(Imidazolidin-2-ylidene)quinoxalin-6-amine: Another related compound with a different substitution pattern on the quinoxaline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12BrN5 |
---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
5-bromo-N-imidazolidin-2-ylquinoxalin-6-amine |
InChI |
InChI=1S/C11H12BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4,11,15-17H,5-6H2 |
InChI Key |
CEMJABHRTKDESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
Origin of Product |
United States |
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